2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine belongs to the class of heterocyclic amines. These compounds are formed during the cooking of protein-rich foods, particularly at high temperatures. They are classified as mutagens and potential carcinogens, with specific attention to their effects on DNA and cellular mechanisms.
The synthesis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine can be achieved through several methods. A notable approach involves the reaction of 2-amino-1-methylimidazo[4,5-b]pyridine with p-hydroxybenzaldehyde under acidic conditions. The general steps include:
The synthesis often requires careful control of temperature and pH to optimize yield and purity. For instance, temperatures around 80-100 °C are commonly employed during condensation reactions.
The molecular formula for 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is . The structure features:
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine participates in various chemical reactions typical for heterocyclic amines:
Reactions are often conducted in solvents like dimethyl sulfoxide or methanol under controlled temperatures (typically below 100 °C) to prevent decomposition or side reactions.
The mechanism of action for 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine primarily involves its metabolic activation into reactive species that can interact with DNA. This process is facilitated by cytochrome P450 enzymes which convert it into electrophilic forms capable of forming DNA adducts.
Studies have shown that this compound can lead to mutations in bacterial models (e.g., Salmonella typhimurium), indicating its potential genotoxicity. The presence of the hydroxyl group may enhance its reactivity compared to other derivatives.
The physical properties of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine include:
The primary applications of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine lie in research related to mutagenicity and carcinogenicity:
The compound 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is the standardized IUPAC name. It is systematically identified as a triheterocyclic amine featuring imidazo[4,5-b]pyridine as its core scaffold. Common abbreviations include 4'-Hydroxy-PhIP or 4'-OH-PhIP, denoting its structural relationship to the parent compound 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) with a para-hydroxylated phenyl ring. Additional synonyms cataloged in chemical databases encompass:
The molecular formula is C₁₃H₁₂N₄O, indicating a molecular weight of 240.26 g/mol [1] [3]. Key structural features include:
Table 1: Physicochemical Properties of 4'-OH-PhIP
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₂N₄O | [3] |
Molecular Weight | 240.26 g/mol | [3] |
Appearance | White to beige crystalline solid | [3] |
Solubility | Slightly soluble in DMSO and methanol (heated); insoluble in water | [3] |
Melting Point | >300°C (decomposes) | [5] [7] |
logP (Partition Coefficient) | Estimated ~1.8 (lower than PhIP due to phenolic OH) | [3] [5] |
The phenolic hydroxyl group significantly enhances polarity relative to PhIP (logP ~2.5), influencing solubility and chromatographic behavior. This group enables hydrogen bonding and conjugate formation (e.g., glucuronidation), critical for metabolic detoxification [3] [10]. Solid-state characterization confirms its crystalline nature, with color ranging from white to beige depending on purity [3].
Ultraviolet-Visible (UV) Spectroscopy:4'-OH-PhIP exhibits distinct UV absorption maxima attributable to its conjugated π-system. Key peaks include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR data provide definitive assignment of proton and carbon environments:
Mass Spectrometry:Electrospray ionization (ESI) and electron impact (EI) mass spectra show predictable fragmentation:
Table 2: Spectroscopic Profiles of 4'-OH-PhIP
Technique | Key Features | Application |
---|---|---|
UV-Vis | λ_max ≈ 265 nm, 320 nm | HPLC detection, quantification |
1H NMR | Phenolic OH (δ 9.5–10.0); Aromatic multiplets (δ 6.85–8.65); N-CH₃ (δ 3.55) | Structural confirmation |
ESI-MS/MS | [M+H]⁺ m/z 241.1 → m/z 224.1, 212.1, 148.0 | Metabolite identification in urine/tissue |
Structural Differences:PhIP (C₁₃H₁₂N₄, MW 224.26 g/mol) lacks the para-hydroxyl group on its phenyl ring, replaced by an unsubstituted phenyl moiety. This single modification reduces polarity (PhIP logP ~2.5 vs. 4'-OH-PhIP ~1.8) and profoundly alters chemical reactivity and biological interactions [2] [5] [7].
Table 3: Structural and Functional Comparison of PhIP and 4'-OH-PhIP
Property | PhIP | 4'-OH-PhIP | Biological Consequence |
---|---|---|---|
Molecular Formula | C₁₃H₁₂N₄ | C₁₃H₁₂N₄O | Altered metabolism and clearance |
Phenyl Ring | Unsubstituted | para-Hydroxylated | Enhanced detoxification via conjugation |
Mutagenicity (Ames Test, TA98 + S9) | ~4800 revertants/μg | ~180 revertants/100 μg (~1.8/μg) | Drastically reduced direct DNA damage potential |
Primary Metabolic Pathway | CYP1A2-mediated N-hydroxylation | Direct O-glucuronidation or sulfation | 4'-OH-PhIP is a detoxified metabolite of PhIP |
Metabolic Relationship:4'-OH-PhIP is a major detoxification metabolite of PhIP. Hepatic cytochrome P450 enzymes (notably CYP1A2) hydroxylate PhIP’s phenyl ring at the para-position, forming 4'-OH-PhIP. This metabolite is rapidly conjugated via glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) and excreted in urine [10]. Crucially, while PhIP undergoes bioactivation via N-hydroxylation to DNA-reactive species, 4'-OH-PhIP primarily represents a detoxification pathway, evidenced by its significantly lower mutagenic potency in the Ames test (180 revertants per 100 μg vs. PhIP’s 4,800 revertants per μg) [4] [10].
Occurrence in Cooked Foods:4'-OH-PhIP occurs naturally in cooked meats via thermal degradation of precursors like creatinine, phenylalanine, and glucose. It is detected in broiled beef at approximately 21 ng/g, a concentration comparable to PhIP itself [4]. Its formation is temperature-dependent and correlates with cooking duration and method [4] [5].
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